(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Overview
Description
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexadiene ring with hydroxyl groups at the 5th and 6th positions, a phenyl group at the 4th position, and a carboxylate group at the 1st position. Its stereochemistry is specified by the (5S,6R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate typically involves multi-step organic reactions One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives
Scientific Research Applications
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
- (5R,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
- (5R,6S)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Uniqueness
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (5S,6R) configuration may result in different binding affinities and selectivities compared to its stereoisomers, making it a valuable compound for studying structure-activity relationships and developing targeted applications.
Properties
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-9(8-4-2-1-3-5-8)6-7-10(12(11)15)13(16)17/h1-7,11-12,14-15H,(H,16,17)/p-1/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKWZDQQHYKYJY-NWDGAFQWSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(C2O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C([C@H]([C@H]2O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474530 | |
Record name | ZINC04262118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205503-99-7 | |
Record name | ZINC04262118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.